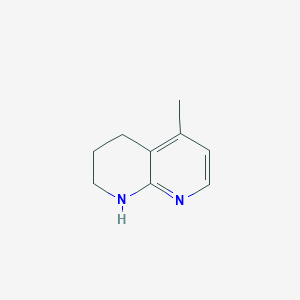

5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Description

Properties

IUPAC Name |

5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h4,6H,2-3,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENBACKRAYKPOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609395 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-48-3 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The compound features a partially saturated 1,8-naphthyridine core with a methyl group at position 5. The 1,8-naphthyridine scaffold consists of two nitrogen atoms at positions 1 and 8, with the tetrahydro designation indicating saturation at positions 1–4. Introducing the methyl group at position 5 requires precise regioselective strategies during precursor synthesis, followed by selective hydrogenation to retain the aromaticity of the pyridine ring at positions 5–8.

Synthesis of the Aromatic Precursor: 5-Methyl-1,8-naphthyridine

The aromatic precursor serves as the critical intermediate for hydrogenation. While direct literature on 5-methyl-1,8-naphthyridine is limited, analogous routes for substituted 1,8-naphthyridines provide actionable insights.

Gould-Jacobs Cyclization

This method involves cyclodehydration of enamine intermediates. For example, reacting ethyl 3-(methylamino)acrylate with a ketone derivative under acidic conditions can yield the naphthyridine core. Adjusting the ketone’s substituents allows introduction of the methyl group at position 5.

Cross-Coupling Strategies

Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, enable the introduction of methyl groups. A reported synthesis of 2-methyl-1,8-naphthyridine involves trifluorovinylborate coupling with a chloropyridine precursor. Adapting this with a 5-substituted chloropyridine could yield the desired precursor.

Table 1: Representative Conditions for Precursor Synthesis

Hydrogenation to the Tetrahydro Derivative

Catalytic hydrogenation of the aromatic precursor is the most reported method for accessing the tetrahydro form.

Palladium-Catalyzed Hydrogenation

The reduction of 5-methyl-1,8-naphthyridine using Pd/C under H$$_2$$ pressure selectively saturates positions 1–4. Ambeed’s procedure for 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine demonstrates scalability:

Transfer Hydrogenation

Asymmetric transfer hydrogenation, as reported for tetrahydro-1,6-naphthyridines, employs chiral catalysts (e.g., Ru(II)-TsDPEN) and HCO$$2$$H/NEt$$3$$ as the hydrogen source. While enantioselectivity is unnecessary for this target, the method offers mild conditions (60°C, 6 hours).

Table 2: Hydrogenation Optimization

| Method | Catalyst | Solvent | Pressure (psi) | Time (h) | Yield | |

|---|---|---|---|---|---|---|

| Pd/C H$$_2$$ | 10% Pd/C | EtOH | 10–15 | 24 | 83–99% | |

| Transfer Hydrogenation | Ru(II)-TsDPEN | MeOH | Ambient | 6 | 79% |

Alternative Synthetic Routes

Analytical and Process Considerations

Scalability and Industrial Relevance

The Pd/C-mediated hydrogenation route is industrially viable due to high yields (>80%) and minimal purification needs. Patent data confirms kilogram-scale production using ethanol as a green solvent.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation with catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

- Oxidation can lead to the formation of naphthyridine N-oxides.

- Reduction typically yields fully saturated naphthyridine derivatives.

- Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,8-Naphthyridine Derivatives

Structural and Electronic Effects

- Positional Isomerism : The 5-methyl derivative differs from the 7-methyl analog (e.g., 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine) in steric and electronic effects. The 7-methyl isomer is synthesized efficiently via HWE olefination, highlighting the synthetic flexibility of phosphonate intermediates . In contrast, 5-methyl substitution may hinder reactivity due to steric crowding near the nitrogen centers.

- Halogenated Derivatives : Chloro (e.g., 5-Cl, 7-Cl) and bromo (5-Br) substituents increase molecular weight and polarity. The 7-chloro derivative is commercially available and used in drug intermediates, while 5-chloro and 5-bromo analogs are primarily research tools .

Biological Activity

5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Its structure features a fused bicyclic system with nitrogen atoms at positions 1 and 8, and a methyl group at position 5. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 150.19 g/mol. The compound's unique structure contributes to its reactivity and interaction with biological targets.

Biological Activities

Antimicrobial Activity:

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. The mechanism of action typically involves the disruption of bacterial cell wall synthesis or interference with metabolic enzymes critical for bacterial survival.

Anticancer Activity:

Studies have demonstrated that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cells by activating specific pathways that lead to cell cycle arrest and programmed cell death. For instance, compounds within the naphthyridine family have been shown to affect the expression of proteins involved in the regulation of the cell cycle and apoptosis .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism: The compound may interact with bacterial cell wall components or inhibit enzymes essential for bacterial metabolism.

- Anticancer Mechanism: It can modulate signaling pathways related to cell growth and survival. This includes activation of apoptotic pathways and inhibition of cell proliferation through interference with DNA replication processes.

Case Studies

Several studies have highlighted the efficacy of naphthyridine derivatives in clinical settings:

Future Directions

Research into this compound is ongoing. Future studies aim to:

- Explore the detailed mechanisms underlying its biological activities.

- Investigate its potential as a lead compound for drug development targeting infections and cancer.

- Develop more efficient synthetic methods for producing this compound and its derivatives.

Q & A

Q. What are common synthetic routes for 5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives?

A widely used method involves the Horner–Wadsworth–Emmons (HWE) reaction. For example, deprotonation of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine with sec-BuLi followed by quenching with diethyl chlorophosphate yields a phosphonate intermediate. This intermediate can undergo HWE olefination to construct carbon skeletons for arginine mimetics . Alternative approaches include microwave-assisted synthesis of fused triazolo-naphthyridines or metal-free Knoevenagel condensation using piperidine in ethanol for styryl derivatives .

Q. How are 1,8-naphthyridine derivatives structurally characterized?

Key techniques include:

- Mass spectrometry (MS) and elemental analysis for molecular weight and purity verification (e.g., MS m/z 551 M⁺ for compound 6d) .

- Melting point determination to assess crystallinity (e.g., >300°C for 6d) .

- Nuclear Magnetic Resonance (NMR) and X-ray crystallography for regiochemical confirmation (not explicitly shown but inferred from analogous studies in ).

Q. What in vitro assays are used to evaluate biological activity?

Cytotoxicity against cancer cell lines (e.g., MCF7) is commonly assessed via:

- MTT assays measuring mitochondrial activity .

- Dose-response curves to determine IC₅₀ values.

Data interpretation should account for purity (e.g., elemental analysis deviations ≤0.5% for C, H, N) .

Advanced Research Questions

Q. How can contradictory results in Boc-protection migration during synthesis be resolved?

In HWE-based synthesis, Boc group migration from nitrogen to the exocyclic methyl group was observed during deprotonation of N-Boc-protected intermediates. To mitigate this:

- Use dianion stabilization (e.g., two equivalents of sec-BuLi) to direct phosphonate formation .

- Optimize reaction conditions (temperature, solvent) to suppress side reactions.

Mechanistic studies suggest the stabilized tetrahydro-naphthyridine anion acts as a leaving group, favoring phosphoramidate over phosphonate formation .

Q. What strategies improve regioselectivity in naphthyridine functionalization?

- Metalation-directing groups : Knochel’s method uses regioselective Co-catalyzed cross-coupling for aryl/heteroaryl substitution .

- Organocatalysis : Piperidine in ethanol enables metal-free Knoevenagel condensation for styryl derivatives, avoiding side products from transition metal catalysts .

- Microwave irradiation : Enhances reaction efficiency for triazolo-naphthyridines (e.g., 30-minute cycles vs. traditional 10-hour reflux) .

Q. How do computational methods aid in resolving spectral data conflicts?

Discrepancies in NMR or MS data (e.g., unexpected adducts) can be resolved via:

- DFT calculations to predict chemical shifts and fragmentation patterns.

- Molecular docking to correlate spectral anomalies with conformational changes (e.g., pyrazoline-naphthyridine hybrids in ).

Tools like SciFinder or Reaxys help cross-reference spectral libraries (noted in ).用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What are the limitations of current synthetic methods for 1,8-naphthyridines?

- Low yields : For example, Kondrat’eva synthesis of 1-acetyl-7-methyl derivatives yields 39% despite optimized conditions .

- Substrate specificity : Some routes require rare precursors (e.g., 2-aminonicotinaldehyde for styryl derivatives) .

- Scalability : Microwave or metal-free methods often lack industrial-scale validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.